molecular formula C6H3ClF3NO B13123173 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine

6-Chloro-2-(difluoromethoxy)-3-fluoropyridine

Cat. No.: B13123173
M. Wt: 197.54 g/mol
InChI Key: JTDGZFGBQLPZAJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with chlorine, fluorine, and difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine typically involves the introduction of the difluoromethoxy group onto a chlorinated pyridine derivative. One common method involves the reaction of 6-chloronicotinic acid with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(difluoromethoxy)-3-fluoropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-2-(difluoromethoxy)-3-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is utilized in the development of advanced materials with unique electronic or optical properties.

    Biological Research: It serves as a probe in studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(difluoromethoxy)-3-fluoropyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(difluoromethoxy)nicotinonitrile
  • 3-Bromo-6-chloro-2-(difluoromethoxy)pyridine
  • 6-Chloro-2-(difluoromethoxy)-3-ethoxybenzaldehyde

Uniqueness

6-Chloro-2-(difluoromethoxy)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which can significantly influence its reactivity and properties. The difluoromethoxy group further enhances its chemical versatility, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H3ClF3NO

Molecular Weight

197.54 g/mol

IUPAC Name

6-chloro-2-(difluoromethoxy)-3-fluoropyridine

InChI

InChI=1S/C6H3ClF3NO/c7-4-2-1-3(8)5(11-4)12-6(9)10/h1-2,6H

InChI Key

JTDGZFGBQLPZAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)OC(F)F)Cl

Origin of Product

United States

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